Didehydrofalcarinol Didehydrofalcarinol Didehydrofalcarinol is a natural product found in Hedera helix with data available.
Brand Name: Vulcanchem
CAS No.: 110927-49-6
VCID: VC20743935
InChI: InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,8-11,17-18H,1-2,5-7,12H2/b9-8-,11-10-/t17-/m1/s1
SMILES: C=CCCCC=CC=CCC#CC#CC(C=C)O
Molecular Formula: C17H20O
Molecular Weight: 240.34 g/mol

Didehydrofalcarinol

CAS No.: 110927-49-6

Cat. No.: VC20743935

Molecular Formula: C17H20O

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Didehydrofalcarinol - 110927-49-6

Specification

CAS No. 110927-49-6
Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
IUPAC Name (3R,9Z,11Z)-heptadeca-1,9,11,16-tetraen-4,6-diyn-3-ol
Standard InChI InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,8-11,17-18H,1-2,5-7,12H2/b9-8-,11-10-/t17-/m1/s1
Standard InChI Key ADKVNLJOJPLERM-GMBPKHMRSA-N
Isomeric SMILES C=CCCC/C=C\C=C/CC#CC#C[C@@H](C=C)O
SMILES C=CCCCC=CC=CCC#CC#CC(C=C)O
Canonical SMILES C=CCCCC=CC=CCC#CC#CC(C=C)O

Introduction

Chemical Properties and Structure

Molecular Composition

Didehydrofalcarinol has the molecular formula C17H20O with a molecular weight of 240.34 g/mol . The compound features a complex carbon skeleton with multiple unsaturated bonds, including carbon-carbon double and triple bonds, which contribute to its reactivity and biological functionality.

Structural Characteristics

The structural backbone of didehydrofalcarinol contains 17 carbon atoms with a hydroxyl group (-OH) at the C-3 position. The molecule features a unique arrangement of functional groups, including:

  • Four carbon-carbon double bonds (tetraene) at positions 1, 9, 11, and 16

  • Two carbon-carbon triple bonds (diyne) at positions 4 and 6

  • A hydroxyl group at position 3, with R stereochemistry

This combination of functional groups creates a highly unsaturated molecule with distinctive spatial arrangement and reactivity properties .

Stereochemistry

Stereochemically, didehydrofalcarinol exhibits R configuration at the C-3 position and Z (cis) configuration at the C-9 and C-11 double bonds. This specific stereochemical arrangement is crucial for its biological activity and contributes to its three-dimensional structure and molecular recognition capabilities .

Biological Activities

Antiparasitic Properties

The most extensively studied biological activity of didehydrofalcarinol, particularly the (3S)-16,17-didehydrofalcarinol variant isolated from Tridax procumbens, is its potent activity against the parasite Leishmania mexicana . This parasite causes localized cutaneous leishmaniasis, a neglected tropical disease that affects millions of people worldwide. Current first-line treatments for leishmaniasis, such as pentavalent antimonials, have significant drawbacks including high toxicity, elevated costs, and the requirement for parenteral administration .

Comparative Efficacy

The efficacy of didehydrofalcarinol as an antiparasitic agent represents a significant advancement in the search for alternative treatments for leishmaniasis. The following table summarizes key findings from research on the antiparasitic activity of (3S)-16,17-didehydrofalcarinol:

ParameterFindingSignificance
Effective concentration1.6 μMConcentration at which significant antiparasitic activity was observed
ROS productionSignificant increase (p≤0.05)Primary mechanism of parasite killing
Apoptosis inductionSignificant increase (p≤0.05)Confirms programmed cell death pathway
Macrophage viabilityNo significant effectDemonstrates selective toxicity toward parasites
Topical formulation efficacy0.5% and 0.75% reduced disease progression and parasite loadDemonstrates in vivo efficacy in mouse model
Treatment duration7 weeksPeriod required for observable therapeutic effect

Therapeutic Applications

Treatment of Cutaneous Leishmaniasis

The most promising therapeutic application of didehydrofalcarinol is in the treatment of localized cutaneous leishmaniasis. Research has demonstrated that topical application of formulations containing 0.5% and 0.75% of (3S)-16,17-didehydrofalcarinol for 7 weeks significantly reduced both disease progression and parasite load in C57BL/6 mice infected with Leishmania mexicana .

This finding is particularly significant as it suggests that didehydrofalcarinol could be developed into a topical treatment for cutaneous leishmaniasis, offering several advantages over current therapies:

  • Non-invasive administration (topical rather than parenteral)

  • Potentially lower systemic toxicity

  • Greater accessibility for patients in resource-limited settings

  • Reduced pain associated with treatment

Toxicity Considerations

Despite its promising therapeutic potential, toxicity concerns must be carefully considered. Acute oral toxicity studies in BALB/c mice have shown that pure oxylipin (3S)-16,17-didehydrofalcarinol at doses of 300 and 500 mg/kg produced signs of toxicity and resulted in mortality . This suggests that while topical application may be safe and effective, oral administration might present significant toxicity risks at high doses.

These findings highlight the importance of dosage control and administration route in the development of didehydrofalcarinol-based therapies. The following table summarizes key toxicity findings:

ParameterFindingImplication
Oral toxicitySigns of toxicity and death at 300-500 mg/kgCaution required for systemic administration
Topical application safetyWell-tolerated at 0.5% and 0.75% concentrationsSupports development as topical treatment
Macrophage cytotoxicityNo significant effectSuggests selective toxicity to parasites
Liver enzyme effectsNot explicitly reported for didehydrofalcarinolFurther investigation needed

Comparative Analysis with Related Compounds

Relationship to Falcarinol

Didehydrofalcarinol bears structural similarity to falcarinol (panaxynol), another polyacetylene with documented bioactive properties. Falcarinol (C17H24O) has a molecular weight of 244.37 g/mol and is found in several plant species including Eleutherococcus koreanus and Angelica japonica .

The key structural differences between didehydrofalcarinol (C17H20O) and falcarinol (C17H24O) lie in their degree of unsaturation, with didehydrofalcarinol containing additional double bonds that contribute to its unique biological profile .

Structural-Activity Relationships

The relationship between the structural features of didehydrofalcarinol and its biological activities presents an area of ongoing research. The presence of multiple unsaturated bonds (both double and triple) creates a highly reactive molecule that can interact with biological targets in specific ways. The hydroxyl group at position 3 likely contributes to its ability to participate in hydrogen bonding with cellular targets, while the polyunsaturated carbon chain may facilitate membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Future Research Directions

Formulation Development

Given the promising results of topical applications of didehydrofalcarinol for leishmaniasis treatment, future research should focus on optimizing formulation parameters to enhance stability, bioavailability, and therapeutic efficacy. Development of controlled-release systems could potentially improve treatment outcomes while minimizing application frequency.

Expanded Therapeutic Scope

While current research has primarily focused on the antiparasitic activity of didehydrofalcarinol, its structural features suggest potential for additional biological activities that warrant investigation. Other polyacetylenes have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that didehydrofalcarinol may have therapeutic applications beyond leishmaniasis treatment.

Toxicity Profiling

Comprehensive toxicity profiling is essential to establish the safety parameters for didehydrofalcarinol in various administration routes. Future studies should examine chronic toxicity, reproductive toxicity, and potential drug interactions to support clinical development of didehydrofalcarinol-based therapies.

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